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Compound of Interest

Compound Name: (10,10,10-~2~H_3_)Decanoic acid

Cat. No.: B591813 Get Quote

Deuterium-labeled compounds are indispensable tools in modern scientific research,

particularly in mechanistic studies, pharmacokinetic analysis, and as internal standards for

quantitative mass spectrometry.[1] The substitution of hydrogen with its heavier isotope,

deuterium, creates a molecule that is chemically similar to its parent but physically

distinguishable by analytical instruments. (10,10,10-²H₃)Decanoic acid, with its terminal

trideuteromethyl group, is a valuable tracer for studying fatty acid metabolism, including

pathways like β-oxidation, without altering the fundamental biochemical behavior of the

molecule.[2][3] Its synthesis requires a strategic approach that selectively introduces deuterium

at a non-exchangeable position with high isotopic purity.

Strategic Approach: Retrosynthesis and Core
Principles
The synthesis of (10,10,10-²H₃)Decanoic acid is best approached through a multi-step pathway

that builds the molecule from a readily available precursor. A logical retrosynthetic analysis

reveals a robust strategy starting from 10-hydroxydecanoic acid.[4]

Retrosynthetic Pathway
The core challenge is the selective formation of a terminal -CD₃ group from a carboxylic acid.

This transformation is the reverse of a simple oxidation. Therefore, the synthesis involves

protecting a distal functional group (a hydroxyl group), performing the deuterated reduction,

and then re-establishing the carboxylic acid functionality.
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Caption: Retrosynthetic analysis of (10,10,10-²H₃)Decanoic Acid.

Core Synthetic Principles
The forward synthesis, as established by Tulloch (1979), relies on three key transformations[4]:

Functional Group Protection: The hydroxyl group of the starting material, 10-

hydroxydecanoic acid, must be protected to prevent it from reacting during the reduction of

the carboxylic acid. A methoxyethoxymethyl (MEM) ether is a suitable protecting group for

this purpose.

Carboxyl Group Reduction to Trideuteromethyl: This is the critical deuterium-labeling step. It

is achieved in a two-stage reduction using a powerful deuterated reducing agent, lithium

aluminum deuteride (LiAlD₄). This ensures the complete conversion of the carboxylic acid

moiety into a -CD₃ group.

Deprotection and Oxidation: The protecting group is removed to reveal the primary alcohol,

which is then oxidized to the final carboxylic acid product. A strong oxidizing agent like

chromic acid is effective for this final conversion.

Detailed Synthetic Workflow
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The overall workflow is a linear sequence of protection, reduction, and oxidation. Each step is

designed to be high-yielding and to ensure the specific incorporation of deuterium at the

terminal position.

Caption: Step-by-step workflow for the synthesis.

Experimental Protocol
This protocol is adapted from the established methodology for synthesizing terminally

deuterated fatty acids.[4] All operations should be conducted in a well-ventilated fume hood

using appropriate personal protective equipment.

Step 1: Protection of 10-Hydroxydecanoic Acid
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen

atmosphere, dissolve 10-hydroxydecanoic acid in a suitable anhydrous solvent (e.g.,

dichloromethane).

Base Addition: Add an appropriate base, such as diisopropylethylamine (DIPEA), to the

solution.

Protecting Group Addition: Cool the mixture in an ice bath and slowly add

methoxyethoxymethyl chloride (MEM-Cl).

Reaction: Allow the reaction to warm to room temperature and stir until completion, as

monitored by thin-layer chromatography (TLC).

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the MEM-protected 10-hydroxydecanoic acid.

Step 2: Reduction of the Carboxylic Acid to -CD₃
Causality: This reduction is a robust method to convert a carboxylic acid to a methyl group.

Using lithium aluminum deuteride (LiAlD₄) as the reducing agent ensures the incorporation of

deuterium.[5] The reaction proceeds in two stages to achieve complete reduction.
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Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare

a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).

Substrate Addition: Cool the LiAlD₄ suspension to 0 °C and slowly add a solution of the

MEM-protected acid from Step 1 in anhydrous THF.

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for

several hours.

Second Reduction Stage: Cool the reaction mixture, and carefully add a second portion of

LiAlD₄. Reflux again until the reduction is complete (monitored by TLC or GC-MS).

Quenching: Cool the reaction in an ice bath and quench the excess LiAlD₄ by the slow,

sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more

water (Fieser workup).

Extraction: Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

Concentrate the filtrate to yield the crude MEM-protected (10,10,10-²H₃)decan-1-ol.

Step 3: Oxidation to (10,10,10-²H₃)Decanoic Acid
Causality: Chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as

the Jones reagent) is a powerful oxidizing agent that efficiently converts primary alcohols to

carboxylic acids.

Setup: Dissolve the crude product from Step 2 in acetone in a flask equipped with a stirrer.

Oxidation: Cool the flask in an ice bath and add Jones reagent dropwise until a persistent

orange color is observed, indicating complete oxidation of the alcohol.

Workup: Quench the excess oxidant with isopropanol. Remove the acetone under reduced

pressure.

Extraction: Add water to the residue and extract the product with diethyl ether or ethyl

acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. The final product, (10,10,10-²H₃)Decanoic acid, can be further
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purified by silica gel column chromatography or distillation. The isotopic purity is expected to

be approximately 97% trideuterated.[4]

Product Characterization
Confirmation of the final product's identity, purity, and isotopic enrichment is crucial. Standard

analytical techniques are employed for this purpose.

Parameter
Expected Value /

Observation
Method

Molecular Formula C₁₀H₁₇D₃O₂ -

Molecular Weight 175.28 g/mol [6] Mass Spectrometry (MS)

Isotopic Purity ≥97% D₃ High-Resolution MS

¹H NMR

Absence of a triplet signal for

the terminal methyl group

(typically ~0.8-0.9 ppm).

¹H Nuclear Magnetic

Resonance

¹³C NMR

A characteristic multiplet for

the terminal -CD₃ carbon due

to C-D coupling.

¹³C Nuclear Magnetic

Resonance

Appearance
White to off-white solid or

liquid[7]
Visual Inspection

Alternative Synthetic Routes
While the described method is highly effective, other strategies could be envisioned, although

they may be more complex or less efficient for this specific target.

Grignard Reagent Carboxylation: A nine-carbon alkyl halide could be converted into a

Grignard reagent, which is then reacted with carbon dioxide.[8][9] However, this method

introduces a -COOH group and would not be suitable for terminal deuteration unless a

deuterated Grignard reagent (CD₃MgBr) is coupled to a nine-carbon electrophile.[10]
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Terminal Alkyne Deuteration: A 1-decyne could be terminally deuterated and then fully

reduced.[11][12] This would introduce only one deuterium atom. To get a -CD₃ group would

require a much more elaborate multi-step synthesis starting from a smaller fragment.

Conclusion
The synthesis of (10,10,10-²H₃)Decanoic acid is a well-defined process that leverages

fundamental organic chemistry principles of functional group protection, powerful isotopic

reduction, and selective oxidation. The presented workflow, adapted from established literature,

provides a reliable and efficient path to this valuable isotopically labeled fatty acid.[4] Rigorous

adherence to anhydrous conditions during the reduction step is critical for achieving high

isotopic incorporation. Proper characterization of the final product is essential to validate its

structure and purity for use in sensitive research applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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